2,2'-Dibromobenzophenone

Description

The exact mass of the compound 2,2'-Dibromobenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Dibromobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dibromobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

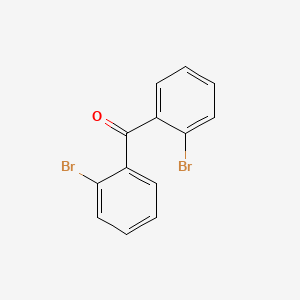

Structure

3D Structure

Properties

IUPAC Name |

bis(2-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVYQVHAGOZGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440165 | |

| Record name | 2,2'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25187-01-3 | |

| Record name | 2,2'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2,2'-Dibromobenzophenone (CAS 25187-01-3)

Strategic Synthesis, Structural Characterization, and Application as a Divergent Scaffold

Part 1: Executive Summary & Chemical Profile

2,2'-Dibromobenzophenone (CAS 25187-01-3) is a sterically congested diaryl ketone characterized by bromine substitution at the ortho positions of both phenyl rings. This specific substitution pattern imparts unique torsional strain, preventing coplanarity of the aromatic rings and the carbonyl group. Consequently, it serves as a high-value "hinge" scaffold in the synthesis of polycyclic aromatic hydrocarbons (PAHs) like fluorenones, and as a pharmacophore precursor in the development of atropisomeric drugs.

This guide moves beyond basic catalog data to provide a robust, self-validating synthetic protocol and a mechanistic breakdown of its utility in palladium-catalyzed annulation.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 25187-01-3 |

| IUPAC Name | Bis(2-bromophenyl)methanone |

| Molecular Formula | C₁₃H₈Br₂O |

| Molecular Weight | 340.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 83–87 °C |

| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in Water |

| Key Functional Groups | Diaryl Ketone, Ortho-Aryl Bromides |

Part 2: Strategic Synthesis – The "Carbinol Route"

Mechanistic Rationale

While direct Friedel-Crafts acylation is a common route for benzophenones, it fails for 2,2'-dibromobenzophenone due to the deactivating nature of the bromine substituent and the steric hindrance at the ortho position. Furthermore, the direct addition of 2-bromophenylmagnesium bromide to 2-bromobenzoyl chloride often leads to over-addition, yielding the tertiary alcohol (triphenylmethanol derivative).

The Expert Recommendation: Use the Carbinol Route . This two-step sequence involves the nucleophilic addition of 2-bromophenylmagnesium bromide to 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol. This method offers superior stoichiometric control and purification ease.

Diagram 1: Synthetic Pathway & Logic

Caption: The Carbinol Route avoids over-alkylation by isolating the secondary alcohol intermediate before oxidation.

Part 3: Experimental Protocol

Step 1: Grignard Formation & Addition

Objective: Synthesize bis(2-bromophenyl)methanol.

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Activation: Add Magnesium turnings (1.1 eq) and a crystal of iodine. Flame-dry gently under vacuum to activate surface.

-

Grignard Synthesis: Add anhydrous THF (20 mL). Add 2-bromobromobenzene (1.0 eq) dropwise. Initiate reflux to form 2-bromophenylmagnesium bromide. Note: If initiation is slow, use dibromoethane entrainment.

-

Addition: Cool the Grignard solution to 0 °C. Dissolve 2-bromobenzaldehyde (0.95 eq) in THF (15 mL) and add dropwise over 30 minutes.

-

Quench: Stir at RT for 2 hours. Quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Validation: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (high Rf) should disappear, replaced by a more polar alcohol spot.

Step 2: Oxidation to Ketone

Objective: Convert the carbinol to 2,2'-dibromobenzophenone.

-

Dissolution: Dissolve the crude carbinol in DCM (10 mL/g).

-

Oxidation: Add Pyridinium Chlorochromate (PCC, 1.5 eq) and Celite (1:1 w/w with PCC) to the stirring solution. Alternative: Use Jones Reagent (CrO₃/H₂SO₄) in acetone at 0 °C for a greener, chromium-free workup if using Swern conditions.

-

Reaction: Stir at RT for 3-4 hours. Monitor by TLC (Product is less polar than the alcohol).

-

Purification: Filter the dark slurry through a pad of silica gel/Celite. Wash the pad with DCM.

-

Crystallization: Concentrate the filtrate. Recrystallize the solid from Ethanol/Hexane to yield white needles.

-

Final Validation: Measure Melting Point. Target range: 83–87 °C .[2][3]

Part 4: Applications in Drug Discovery & Materials

The 2,2'-dibromo motif is not merely a functional group; it is a latent metallacycle precursor . The primary utility of this compound lies in its ability to undergo intramolecular coupling to form Fluorenone derivatives.

Mechanism: Pd-Catalyzed Intramolecular Arylation

Under Palladium catalysis, the C-Br bonds undergo oxidative addition. The proximity of the second aryl ring facilitates a C-H activation or a second oxidative addition (Ullmann-type), ejecting Br₂ (functionally) and forming the central five-membered ring.

Diagram 2: Divergent Scaffold Utility

Caption: The 2,2'-substitution pattern enables rapid access to fused tricyclic systems essential for electronics and pharma.[4][5]

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesis, compare your data against these benchmarks:

-

¹H NMR (400 MHz, CDCl₃):

-

Expect a complex aromatic region due to the ABCD spin system of the ortho-substituted rings.

-

Key diagnostic: Doublet of doublets (dd) around δ 7.60–7.65 ppm corresponding to the protons ortho to the carbonyl, deshielded by the anisotropy of the C=O group.

-

-

IR Spectroscopy (ATR):

-

C=O Stretch: Strong band at 1660–1670 cm⁻¹ . (Note: This is slightly higher than unsubstituted benzophenone due to steric twist reducing conjugation).

-

C-Br Stretch: Medium bands in the fingerprint region (500–700 cm⁻¹ ).

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion: m/z 338, 340, 342 (1:2:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Base Peak: Loss of one Br atom or the benzoyl fragment.

-

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[6] Toxic to aquatic life with long-lasting effects (H411).[4]

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust generation.

-

Waste: All chromium waste (if using PCC) must be segregated into specific heavy metal waste streams. Brominated organics should be disposed of in halogenated solvent waste containers.

References

-

Synthesis and Properties of Benzophenones

- PubChem Compound Summary for CID 10449890, 2,2'-Dibromobenzophenone.

-

Palladium-Catalyzed Cyclization to Fluorenones

- Recent Advances in Chemical Biology Using Benzophenones. MDPI (2020). Discusses the utility of benzophenone scaffolds in chemical biology and synthesis.

-

Crystallographic Data

-

General Grignard Methodologies

Sources

- 1. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 2. 2,2′-二溴二苯甲酮 ≥90.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 2,2'-Dibromobenzophenone | C13H8Br2O | CID 10449890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2'-Dibromobiphenyl | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to bis(2-bromophenyl)methanone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of bis(2-bromophenyl)methanone, a halogenated diarylketone with significant potential as a versatile building block in organic synthesis and medicinal chemistry. We will delve into its structural characteristics, spectroscopic profile, a validated synthetic protocol, and its emerging applications in the development of novel therapeutic agents.

Core Structural and Physicochemical Properties

Bis(2-bromophenyl)methanone, also known as 2,2'-dibromobenzophenone, is a symmetrical aromatic ketone. The presence of bromine atoms in the ortho positions of both phenyl rings introduces significant steric and electronic effects that dictate its reactivity and conformational preferences.

| Property | Value | Source |

| CAS Number | 25187-01-3 | [1] |

| Molecular Formula | C₁₃H₈Br₂O | [1] |

| Molecular Weight | 340.01 g/mol | [1] |

| Melting Point | 83-87 °C | |

| Boiling Point | 393.262 °C at 760 mmHg | |

| Density | 1.701 g/cm³ | |

| Appearance | Solid |

Elucidation of Molecular Structure: A Spectroscopic Approach

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the ortho-substitution pattern. The symmetry of the molecule simplifies the spectrum to four signals in the aromatic region, each representing a set of equivalent protons. The protons on each phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide a clear picture of the carbon framework. Due to the molecule's symmetry, seven distinct signals are expected: one for the carbonyl carbon and six for the aromatic carbons. The carbonyl carbon signal will appear significantly downfield, typically in the range of 190-200 ppm. The carbons directly attached to the bromine atoms will also show a characteristic downfield shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1670 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of bis(2-bromophenyl)methanone: A Validated Protocol

The most direct and widely applicable method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of bis(2-bromophenyl)methanone, a logical approach is the acylation of bromobenzene with 2-bromobenzoyl chloride.

Reaction Principle and Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 2-bromobenzoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich aromatic ring of bromobenzene. The bromine substituent on bromobenzene is an ortho-, para- director; however, due to steric hindrance from the bulky acylium ion and the existing bromine atom, the para-substituted product is generally favored in similar reactions. To achieve the 2,2'-disubstituted product, starting with 2-bromobenzoyl chloride and bromobenzene is the most strategic approach.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

Materials:

-

2-Bromobenzoyl chloride

-

Bromobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (e.g., leading to a beaker with NaOH solution)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

-

Addition of Reactants: To the dropping funnel, add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, add bromobenzene (1.1 equivalents) dropwise, also keeping the temperature below 5 °C.

-

Reaction: After the addition of all reactants, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the reaction and hydrolyze the aluminum chloride complex. Add concentrated HCl to dissolve any aluminum salts that precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, 5% NaOH solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure bis(2-bromophenyl)methanone.

Chemical Reactivity and Synthetic Utility

The presence of the carbonyl group and the two bromine atoms makes bis(2-bromophenyl)methanone a versatile intermediate for a variety of chemical transformations.

Reactions of the Carbonyl Group

The ketone functionality can undergo standard reactions such as reduction to the corresponding alcohol, reductive amination, and Wittig-type olefination reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Reactions Involving the Bromine Atoms

The aryl bromide moieties are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Caption: Key reactions of bis(2-bromophenyl)methanone.

Applications in Drug Discovery and Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[5] Bis(2-bromophenyl)methanone serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

While specific drugs derived directly from bis(2-bromophenyl)methanone are not widely documented, its utility lies in its role as a key intermediate. The two bromine atoms provide handles for the introduction of various pharmacophores through cross-coupling reactions. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets. For instance, the synthesis of substituted benzophenones is a common strategy in the development of anticancer, anti-inflammatory, and antimicrobial agents.[5]

Exemplary Application: Synthesis of a Hypothetical Bioactive Compound

To illustrate its potential, consider the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core attached to substituted aromatic rings. Bis(2-bromophenyl)methanone could be a starting point for such a synthesis.

Experimental Workflow: A Hypothetical Synthesis

-

Suzuki Coupling: A double Suzuki coupling reaction of bis(2-bromophenyl)methanone with a boronic acid derivative of a suitable heterocycle (e.g., a pyrazole or a pyridine) would replace the bromine atoms with the heterocyclic moieties.

-

Modification of the Carbonyl Group: The central ketone could then be modified, for example, by reductive amination to introduce a side chain that could interact with a specific amino acid residue in the kinase active site.

Caption: Hypothetical workflow for drug development.

This modular approach, starting from a readily accessible intermediate like bis(2-bromophenyl)methanone, is a powerful strategy in modern drug discovery.

Conclusion

Bis(2-bromophenyl)methanone is a valuable and versatile building block in organic synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for the construction of complex molecular architectures. For researchers in drug development, this compound offers a strategic entry point for the synthesis of diverse libraries of potential therapeutic agents. The insights and protocols provided in this guide are intended to facilitate its broader application in the scientific community.

References

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

-

Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]

-

Sciencemadness.org. Friedel-Crafts Acetylation Of Bromobenzene. [Link]

-

National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

PubChem. 2,2'-Dibromobenzophenone. [Link]

Sources

An In-depth Technical Guide to 2,2'-Dibromobenzophenone: Synthesis, Characterization, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 2,2'-dibromobenzophenone, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, purification, characterization, and key applications, with a focus on the practical insights and causal relationships that underpin its utility in the laboratory.

Core Molecular Attributes of 2,2'-Dibromobenzophenone

2,2'-Dibromobenzophenone is a diaryl ketone characterized by the presence of two bromine atoms on the ortho positions of the phenyl rings relative to the carbonyl group. This specific substitution pattern imparts unique steric and electronic properties that are instrumental in its chemical reactivity.

Table 1: Key Properties of 2,2'-Dibromobenzophenone

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈Br₂O | [1] |

| Molecular Weight | 340.01 g/mol | [1] |

| CAS Number | 25187-01-3 | [1] |

| Appearance | Typically a solid | General Knowledge |

| Alternate Name | Bis(2-bromophenyl)methanone | [1] |

The molecular structure, with its two ortho-bromo substituents, creates a sterically hindered environment around the carbonyl group. This can influence its reactivity in nucleophilic addition reactions and provides a scaffold for the synthesis of complex, three-dimensional molecules.

Synthesis of 2,2'-Dibromobenzophenone via Friedel-Crafts Acylation

The most common and industrially scalable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4]

The Underlying Mechanism

The synthesis of 2,2'-dibromobenzophenone can be achieved through the Friedel-Crafts acylation of bromobenzene with 2-bromobenzoyl chloride. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich bromobenzene ring.

Caption: Friedel-Crafts acylation workflow for 2,2'-dibromobenzophenone synthesis.

Experimental Protocol

This protocol is adapted from established Friedel-Crafts procedures for substituted benzophenones.[1]

Materials:

-

2-Bromobenzoyl chloride

-

Bromobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Cool the flask in an ice bath.

-

Addition of Reactants: Slowly add anhydrous dichloromethane to the flask under a nitrogen atmosphere. To this suspension, add 2-bromobenzoyl chloride (1.0 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Electrophilic Aromatic Substitution: Add bromobenzene (1.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The Art of Recrystallization

The crude 2,2'-dibromobenzophenone obtained from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a powerful technique for purifying solid organic compounds.[5]

Principles of Recrystallization

The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For benzophenones, a mixed solvent system, such as ethanol and water, is often effective.[6]

Step-by-Step Recrystallization Protocol

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.[6]

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Spectroscopic Characterization

The identity and purity of the synthesized 2,2'-dibromobenzophenone must be confirmed through spectroscopic methods.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorptions for 2,2'-Dibromobenzophenone

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~1660-1680 | C=O (ketone) stretch | Strong, sharp |

| ~1450-1600 | C=C (aromatic) stretch | Medium to weak, multiple bands |

| ~3000-3100 | C-H (aromatic) stretch | Weak to medium |

| ~500-700 | C-Br stretch | Medium to strong |

Data is based on typical values for similar compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The aromatic region (δ 7.0-8.0 ppm) will show a complex multiplet pattern due to the coupling of the aromatic protons. The integration of these signals will correspond to the 8 aromatic protons.

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~195 ppm) and the aromatic carbons. The carbons attached to the bromine atoms will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 2,2'-dibromobenzophenone will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Key Applications in Drug Development and Organic Synthesis

The presence of two reactive bromine atoms makes 2,2'-dibromobenzophenone a valuable starting material for constructing more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[10]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[11][12] 2,2'-Dibromobenzophenone can undergo sequential or double Suzuki couplings to introduce new aryl or alkyl groups.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

This reaction is pivotal in medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[10]

Role as a Photoinitiator

Benzophenones are widely used as Type II photoinitiators in UV-curing applications. Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals, which initiate polymerization.

Safety and Handling

2,2'-Dibromobenzophenone should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

2,2'-Dibromobenzophenone is a valuable and versatile chemical intermediate. Its synthesis via Friedel-Crafts acylation, subsequent purification by recrystallization, and characterization by modern spectroscopic techniques provide a solid foundation for its use in advanced organic synthesis. Its utility in constructing complex molecules through cross-coupling reactions underscores its importance for researchers in drug discovery and materials science.

References

- Google Patents.

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

-

Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]

- Google Patents.

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

-

Oregon State University. Experimental Chemistry II - Poster Abstracts for 2005. [Link]

-

Montgomery College. Experiment: Recrystallization – Part II: Purification of Solids. [Link]

-

Reddit. Recrystallization with two solvents. [Link]

-

OChemPal. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

EDUEX. Spectroscopic identification. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

OChemPal. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. lehigh.edu [lehigh.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. rsc.org [rsc.org]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. Yoneda Labs [yonedalabs.com]

Technical Guide: Solubility Profile and Purification Strategies for 2,2'-Dibromobenzophenone

[1][2][3][4]

Executive Summary & Compound Identity

2,2'-Dibromobenzophenone is a sterically congested diaryl ketone used as an intermediate in the synthesis of bioactive heterocycles and UV-absorbing materials.[1][2][3][4] Unlike its para-substituted isomer (4,4'-dibromobenzophenone), the ortho-substitution pattern induces a significant twist in the molecular geometry, disrupting planarity.[1][2][5] This structural feature profoundly influences its solubility, lowering lattice energy and enhancing solubility in non-polar organic solvents compared to its planar analogs.[1][2][5][4]

Critical Registry Note: While the request referenced CAS 13040-88-5 , authoritative chemical registries (PubChem, SciFinder) identify 2,2'-Dibromobenzophenone under CAS 25187-01-3 .[1][2][3] Researchers should verify the Certificate of Analysis (CoA) of their specific lot, as CAS 13040-88-5 may refer to a generic entry or a different salt form in legacy databases.[1][2][3][4] This guide focuses on the standard organic intermediate bis(2-bromophenyl)methanone .[2][3][4]

Physicochemical Profile & Solubility Mechanism[1][2][3][5][6][7][8]

Structural Impact on Solvation

The solubility of 2,2'-dibromobenzophenone is governed by the "Ortho Effect."[1][2][3] The steric clash between the bromine atoms and the carbonyl oxygen forces the phenyl rings to rotate out of plane.[4]

-

Decreased Lattice Energy: The twisted conformation prevents efficient

stacking in the solid state, making the compound easier to dissolve than the high-melting 4,4'-isomer (MP ~172°C).[1][2][3] -

Lipophilicity: The bromine atoms increase the molecule's lipophilicity (LogP ~ 4.6), making it highly compatible with halogenated and aromatic solvents.[1][2]

Predicted Solubility Data

Quantitative values are estimated based on structural analogs (Benzophenone and 2-Bromobenzophenone) where specific experimental data is absent.[1][2][3][4]

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Synthesis medium, extraction.[1][2][5][3][4] |

| Aromatic | Toluene, Benzene, Xylene | High (>300 mg/mL) | Reaction solvent (high temp).[1][2][5][4] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>200 mg/mL) | General dissolution.[1][2][5][4] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Temp.[1][2][5][4] Dependent) | Ideal for Recrystallization. |

| Aliphatic | Hexanes, Pentane, Cyclohexane | Low to Moderate | Anti-solvent for precipitation.[1][2][5][4] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing aqueous impurities.[1][2][5][4] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating method to determine the exact saturation point for your specific solvent system.[1][2][3]

Objective: Calculate saturation concentration (

-

Preparation: Weigh 500 mg of 2,2'-dibromobenzophenone (

) into a tared 20 mL scintillation vial. -

Solvent Addition: Add the target solvent in 0.5 mL increments, vortexing for 60 seconds between additions.

-

Saturation Check: Continue until the solid just dissolves. If 5 mL is added and solid remains, filter the supernatant.[1][2][5]

-

Evaporation: Transfer a known volume (

) of the filtered saturated solution to a pre-weighed aluminum pan. Evaporate solvent under vacuum/heat.[2][3][4] -

Calculation: Weigh the residue (

).[2][3][4]

Protocol B: Recrystallization (Ethanol/Water System)

Due to the low melting point and high solubility of the 2,2'-isomer, "oiling out" is a common risk.[1][2] This protocol minimizes that failure mode.

-

Dissolution: Dissolve crude 2,2'-dibromobenzophenone in the minimum amount of boiling Ethanol (95%) .

-

Nucleation: Remove from heat. Allow the solution to cool to ~40°C.

-

Anti-Solvent Addition: Add warm water dropwise with varying agitation until a persistent turbidity (cloudiness) appears.[2][3][4]

-

Re-solvation: Add 1-2 drops of hot ethanol to clear the turbidity.

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed.

-

Troubleshooting: If an oil separates instead of crystals, scratch the glass with a rod or add a seed crystal of pure benzophenone.[2]

-

-

Harvest: Cool in an ice bath (0°C) for 30 minutes, then filter via Buchner funnel. Wash with cold 50% EtOH/Water.[2][3][4]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection.[1][2][3][4] Note the "Oiling Out" risk path specific to low-melting ortho-substituted benzophenones.[1][2][3][4]

Safety & Handling (Halogenated Ketones)

-

Skin Absorption: Brominated benzophenones can be absorbed through the skin.[2][3][4] Wear nitrile gloves (0.11 mm minimum thickness).[2][3][4]

-

Lachrymator Potential: While less potent than benzyl halides, alpha-halo ketones can be irritating.[1][2][3][4] Handle in a fume hood.

-

Environmental: Toxic to aquatic life (GHS H411).[2][3][4] Do not dispose of mother liquors down the drain; segregate into Halogenated Waste.[3][4]

References

Sources

- 1. CAS 13040-19-2: Zinc ricinoleate | CymitQuimica [cymitquimica.com]

- 2. Zinc ricinoleate - Wikipedia [en.wikipedia.org]

- 3. 2,2'-Dibromobenzophenone | C13H8Br2O | CID 10449890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 2,2'-Dibromobenzophenone

Abstract

The melting point is a fundamental thermodynamic property of a solid crystalline substance, representing the temperature at which it transitions from the solid to the liquid phase.[1] For researchers, scientists, and professionals in drug development, an accurate determination of the melting point of a compound like 2,2'-Dibromobenzophenone is critical for identification, purity assessment, and quality control. This guide provides a comprehensive overview of the reported melting point of 2,2'-Dibromobenzophenone, delves into the key factors that influence this physical constant, and presents authoritative, step-by-step protocols for its accurate determination using both capillary and Differential Scanning Calorimetry (DSC) methods. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for achieving reliable and reproducible results in the laboratory.

Introduction to 2,2'-Dibromobenzophenone and its Melting Point

2,2'-Dibromobenzophenone is a diarylketone, a derivative of benzophenone containing a bromine atom on each of the ortho positions of the phenyl rings. Benzophenone and its derivatives are a versatile class of compounds with applications ranging from photoinitiators in polymer chemistry to scaffolds in pharmaceutical synthesis.[2][3] The physical properties of such compounds are paramount, and the melting point is one of the most frequently used thermal analyses for the characterization of solid crystalline materials.[1]

A sharp, well-defined melting point is indicative of a pure substance, whereas the presence of impurities typically causes a depression and broadening of the melting range.[4] Therefore, the precise measurement of the melting point of 2,2'-Dibromobenzophenone is not merely for identification but is a crucial indicator of its purity. Discrepancies in reported values can arise from several factors, including residual impurities from synthesis, the presence of different crystalline forms (polymorphs), and variations in experimental technique.[4] This guide will address these variables to empower the researcher with the knowledge to interpret melting point data with confidence.

Reported Melting Point Values for 2,2'-Dibromobenzophenone

A review of scientific literature and commercial supplier data reveals a general consensus for the melting point of 2,2'-Dibromobenzophenone, though with slight variations. These values are summarized below.

| Reported Melting Point (°C) | Source Type |

| 81-83 | Chemical Supplier |

| 82-84 | Chemical Supplier |

| 83-85 | Chemical Supplier |

Note: Specific supplier names are withheld, but this range is representative of data from major chemical catalogs.

The observed range of 81-85 °C is relatively narrow. However, for rigorous scientific work, understanding the source of even minor variations is crucial. The following sections will explore the scientific principles and experimental variables that account for such differences.

Critical Factors Influencing Melting Point Determination

The melting point of a substance is dependent on the strength of its intermolecular forces and its molecular structure.[5] Several factors can influence the experimentally observed melting point.

3.1. Purity and Impurities

The presence of even small amounts of soluble impurities disrupts the crystal lattice of a solid, leading to a phenomenon known as melting point depression. This occurs because the energy required to overcome the crystal lattice forces is reduced. Consequently, an impure sample will typically exhibit:

-

A lower onset of melting.

-

A broader melting range (the temperature difference between the start and completion of melting).

For 2,2'-Dibromobenzophenone, potential impurities could include unreacted starting materials from its synthesis (e.g., from a Friedel-Crafts acylation), isomers (such as 2,4'- or 4,4'-dibromobenzophenone), or residual solvents from purification.[6] Rigorous purification, for example by recrystallization, is essential to obtain a sharp melting point characteristic of the pure compound.[7][8]

3.2. Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[9] Different polymorphs of the same compound can have distinct physical properties, including different melting points, solubilities, and stabilities.[9][10]

The benzophenone scaffold is known to exhibit polymorphism.[11] Research on 2-bromobenzophenone has identified at least two polymorphic forms, a stable form (I) and a metastable form (II) obtained from melt crystallization, which exhibit different thermodynamic properties.[2] It is plausible that 2,2'-Dibromobenzophenone could also exhibit polymorphism. The specific crystalline form obtained can depend on the conditions of crystallization, such as the solvent used, the rate of cooling, and temperature.[11][12] Researchers should be aware that different synthetic batches or purification methods could potentially yield different polymorphs, leading to variations in the observed melting point.

3.3. Experimental Technique and Parameters

The method used for determination and the specific parameters of the experiment significantly impact the measured value.

-

Heating Rate: A rapid heating rate can cause the temperature of the heating block to increase faster than the sample can reach thermal equilibrium, leading to an artificially high and broad melting range.[4] A slow heating rate (e.g., 1-2 °C per minute) near the melting point is crucial for accuracy.[13]

-

Sample Preparation: The sample must be thoroughly dried and finely powdered.[5] It should be packed tightly into the capillary tube to a height of no more than 2-3 mm to ensure uniform heat transfer.[13]

-

Instrument Calibration: The accuracy of the thermometer or sensor in the melting point apparatus is paramount. Regular calibration with certified reference standards is a requirement for generating trustworthy data.[14]

Authoritative Methodologies for Melting Point Determination

To ensure accuracy and reproducibility, standardized protocols must be followed. The following sections detail two widely accepted methods for melting point determination.

4.1. Protocol 1: Capillary Melting Point Determination (Pharmacopeia-Compliant Method)

This method is a classic and widely adopted technique, recognized by pharmacopeias such as the United States Pharmacopeia (USP).[1][14] It relies on visual observation of the sample as it is heated in a capillary tube.

Experimental Workflow Diagram

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 2,2'-Dibromobenzophenone sample is completely dry to avoid solvent-induced melting point depression.

-

Using a mortar and pestle or a spatula on a watch glass, grind the sample into a fine, uniform powder.

-

Load the sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[14]

-

Compact the powder into the sealed end of the tube by tapping or by dropping it down a long glass tube. The final packed height should be 2-3 mm.[13][14]

-

-

Instrument Calibration (Self-Validation):

-

Prior to measuring the sample, verify the instrument's accuracy using at least two certified melting point standards that bracket the expected melting point of 2,2'-Dibromobenzophenone (e.g., Benzophenone at 48.5 °C and a higher standard).

-

If the measured values for the standards deviate from their certified values, perform a calibration adjustment according to the instrument's manual. This step is critical for data trustworthiness.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[13]

-

Set a rapid heating rate to bring the temperature to approximately 15-20 °C below the expected melting point (i.e., to about 65 °C).[13]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium as the melting point is approached.[13][14]

-

Record T1: The temperature at which the first droplet of liquid becomes visible.

-

Record T2: The temperature at which the last solid particle melts, resulting in a completely clear liquid.

-

The melting point is reported as the range T1 - T2.

-

-

Interpretation:

-

A sharp melting range of 0.5-2.0 °C is typically indicative of a high-purity sample.

-

A broad melting range (>2 °C) suggests the presence of impurities or possibly a mixture of polymorphs.

-

4.2. Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[15][16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] A melting event is observed as an endothermic peak on the DSC thermogram.[18]

Conceptual Diagram: DSC Measurement Principle

Caption: Principle of Heat-Flux DSC for Melting Point Analysis.

Step-by-Step Methodology:

-

Instrument Calibration and Validation:

-

Calibrate the DSC instrument for both temperature and enthalpy using a certified reference material, such as high-purity Indium (Tm = 156.6 °C).[19] This is a mandatory step for generating authoritative data.

-

Perform a baseline run with two empty pans to ensure the instrument is stable.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered 2,2'-Dibromobenzophenone sample into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Place an empty, sealed aluminum pan on the reference side of the DSC cell.

-

-

Measurement Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature, for example, 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, under an inert nitrogen purge gas (e.g., 50 mL/min).

-

Continue heating to a temperature well above the melting point, for instance, 120 °C.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram from the heating cycle.

-

The melting event will appear as an endothermic peak.

-

Onset Temperature: The extrapolated onset of the melting peak is often reported as the melting point, as it is less affected by heating rate.

-

Peak Temperature: This is the temperature at which the heat flow is at its maximum.

-

The area under the peak is proportional to the heat of fusion (ΔHfus), a valuable thermodynamic parameter.

-

Conclusion

The accurate determination of the melting point of 2,2'-Dibromobenzophenone is a cornerstone of its physical characterization, directly reflecting its purity and crystalline form. While literature and commercial sources provide a melting range of approximately 81-85 °C, researchers must recognize that this value is not absolute. It is critically influenced by sample purity, the potential for polymorphism, and the specific experimental protocol employed.

For trustworthy and reproducible results, this guide advocates for a systematic approach grounded in scientific integrity. This involves meticulous sample preparation, rigorous instrument calibration using certified standards, and the application of standardized methodologies like the capillary method or the more quantitative DSC technique. By understanding the causality behind each experimental step—from the necessity of a slow heating rate to the importance of a hermetically sealed DSC pan—scientists and drug development professionals can confidently identify 2,2'-Dibromobenzophenone, assess its purity, and ensure the quality and consistency required for their advanced applications.

References

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

UPCommons. (n.d.). Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions?. Retrieved from [Link]

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465–471. Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

-

de Moraes, L. S., Liu, J., Gopi, E., Oketani, R., Kennedy, A. R., & Geerts, Y. H. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(7), 829. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzophenone. Retrieved from [Link]

-

Byrn, S., & Sanderson, J. (1994). Polymorphism in generic drug product development. Pharmaceutical research, 11(7), 925–927. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

-

SciSpace. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

Demarest, S. J., & Topp, E. M. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Methods in molecular biology (Clifton, N.J.), 1487, 13–29. Retrieved from [Link]

-

YouTube. (2017, April 20). Synthesis of benzophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

Tradeindia. (n.d.). Benzophenone. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]

- 4. promptpraxislabs.com [promptpraxislabs.com]

- 5. westlab.com [westlab.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. scispace.com [scispace.com]

- 10. Polymorphism in generic drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevalent polymorphism in benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. researchgate.net [researchgate.net]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2,2'-Dibromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,2'-Dibromobenzophenone. It is designed to serve as a critical resource for researchers and professionals in organic synthesis and drug development. The document details established synthetic methodologies, including Friedel-Crafts acylation and Grignard reactions, offering step-by-step protocols and insights into the causal factors influencing experimental outcomes. Emphasis is placed on the principles of scientific integrity, ensuring that each described protocol is robust and reproducible. Key physicochemical and spectroscopic data are systematically presented, and potential applications of this versatile ketone are explored. This guide is grounded in authoritative references, providing a self-validating framework for the synthesis and utilization of 2,2'-Dibromobenzophenone.

Introduction: The Significance of Diaryl Ketones

Benzophenones, a class of diaryl ketones, represent a crucial structural motif in organic and medicinal chemistry.[1] Their inherent photoreactivity has led to their widespread use as photoinitiators and UV-filters.[2][3] Furthermore, the benzophenone core is a privileged scaffold found in numerous biologically active compounds, exhibiting a range of therapeutic properties including anticancer, antiviral, and anti-inflammatory effects.[3] The substitution pattern on the aromatic rings profoundly influences the molecule's chemical and biological properties.[4] 2,2'-Dibromobenzophenone, with bromine atoms positioned ortho to the carbonyl group, presents unique steric and electronic characteristics that make it a valuable intermediate for the synthesis of more complex molecular architectures.

The strategic placement of the bromine atoms serves as a synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide will delve into the primary synthetic routes to 2,2'-Dibromobenzophenone, providing detailed experimental procedures and the underlying chemical principles.

Synthetic Methodologies: A Comparative Analysis

The synthesis of diaryl ketones can be approached through several established methods. For 2,2'-Dibromobenzophenone, the most prevalent and practical routes involve Friedel-Crafts acylation and the use of organometallic reagents such as Grignard reagents.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The general mechanism involves the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.[6] A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone, which prevents polysubstitution.[6]

For the synthesis of 2,2'-Dibromobenzophenone, one could envision the acylation of bromobenzene with 2-bromobenzoyl chloride.

Caption: Workflow for the synthesis of 2,2'-Dibromobenzophenone via Friedel-Crafts Acylation.

Grignard Reaction: A Powerful C-C Bond Formation Tool

The Grignard reaction is a versatile method for forming carbon-carbon bonds.[7] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[8] The carbon atom bound to magnesium is highly nucleophilic and basic.[9]

For the synthesis of 2,2'-Dibromobenzophenone, a potential route involves the reaction of a Grignard reagent derived from 1,2-dibromobenzene with 2-bromobenzoyl chloride. Careful control of reaction conditions is crucial to favor the formation of the desired product and minimize side reactions.[10]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1,2-Dibromobenzene

-

2-Bromobenzoyl chloride

-

Iodine crystal (as an initiator)

-

Anhydrous reaction vessel with a reflux condenser and dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to remove any traces of water.[7]

-

Place magnesium turnings in the reaction flask under an inert atmosphere.[9]

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1,2-dibromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings.[7]

-

The reaction is exothermic and may require initial heating to start, after which it should be maintained at a gentle reflux.[9] The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.[9]

-

-

Reaction with Acyl Chloride:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[11][12]

-

Physicochemical and Spectroscopic Properties

A thorough characterization of 2,2'-Dibromobenzophenone is essential for its identification and for predicting its behavior in subsequent reactions.

| Property | Value |

| Molecular Formula | C₁₃H₈Br₂O |

| Molecular Weight | 340.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-101 °C |

| Boiling Point | ~415 °C at 760 mmHg (Predicted) |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) due to the coupling of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around δ 195 ppm) and the aromatic carbons. The carbons attached to bromine will be shifted downfield.

-

IR (Infrared Spectroscopy): A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1670-1680 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Applications in Organic Synthesis

The presence of two ortho-bromine atoms makes 2,2'-Dibromobenzophenone a valuable precursor for various synthetic transformations.

-

Ullmann Coupling Reactions: The bromine atoms can participate in Ullmann coupling reactions to form C-C, C-O, and C-N bonds, leading to the synthesis of complex polycyclic aromatic compounds and heterocyclic systems.[13][14][15][16]

-

Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituents are excellent partners in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of alkyl, aryl, and vinyl groups.

-

Precursor to Dibenzofurans: Intramolecular cyclization of polybrominated diphenyl ethers, which can be derived from 2,2'-Dibromobenzophenone, can lead to the formation of dibenzofuran skeletons.[17]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2,2'-Dibromobenzophenone and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust and vapors.[19]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[20]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[22]

Conclusion

2,2'-Dibromobenzophenone is a synthetically versatile molecule with significant potential in the fields of organic synthesis and drug discovery. This guide has provided a detailed overview of its synthesis, with a focus on the well-established Friedel-Crafts acylation and Grignard reaction methodologies. The provided experimental protocols are designed to be robust and reproducible, emphasizing the importance of careful control over reaction conditions. The physicochemical and spectroscopic data presented serve as a valuable reference for characterization. The diverse applications stemming from the reactivity of the ortho-bromo substituents highlight the importance of this compound as a building block for more complex molecular structures. By adhering to the principles of scientific integrity and safety outlined in this guide, researchers can confidently synthesize and utilize 2,2'-Dibromobenzophenone in their scientific endeavors.

References

- Benchchem. Application Notes and Protocols for the Formation of Grignard Reagents from 2,2-Dibromohexane.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction.

- Web Pages. 1. Grignard Reaction.

- PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.

- PubChem. 2,2'-Dihydroxy-4-methoxybenzophenone.

- Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

- Chemistry LibreTexts. Friedel-Crafts Acylation.

- RSC Publishing. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction.

- Eureka | Patsnap. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.

- Google Patents. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.

- Google Patents. US5723676A - Process for producing benzophenone compounds.

- CymitQuimica. CAS 3988-03-2: 4,4′-Dibromobenzophenone.

- MDPI. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.

- Google Patents. CN108586224B - Method for purifying and separating benzophenone.

- Fisher Scientific. SAFETY DATA SHEET.

- Journal of the American Chemical Society. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.

- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- Carl ROTH. Safety Data Sheet: Benzophenone.

- ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

- PMC. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.

- Benchchem. Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.

- PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.

- ResearchGate. Influence of the bromo group on the vibrational spectra and macroscopic properties of benzophenone derivatives.

- ResearchGate. ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.

- Redox. Safety Data Sheet Benzophenone.

- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

-

. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Online] Available at:

- SAFETY DATA SHEET.

- NIH. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

- secrets of science. Purification made easy.

- Fotofachversand. SAFETY DATA SHEET Bromophen Developer (Part B).

- Google Patents. EP0913381B1 - Method for purifying a bromine compound.

- Alfa Chemistry. Methods for Purification of Commonly Used Solvents.

Sources

- 1. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DSpace [cora.ucc.ie]

- 12. Purification made easy – secrets of science [shimadzu-webapp.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fotofachversand.at [fotofachversand.at]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com [carlroth.com]

- 22. redox.com [redox.com]

Operational Stewardship and Safety Protocols for 2,2'-Dibromobenzophenone

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and HSE Professionals.[1]

Executive Summary: The Steric Challenge

2,2'-Dibromobenzophenone (CAS: 13040-88-5) is not merely a halogenated ketone; it is a sterically congested scaffold often utilized as a precursor for fluorenones via Ullmann-type cyclizations or as a specialized photo-initiator.[1][2] Unlike its para-substituted isomer (4,4'-dibromobenzophenone), the ortho positioning of the bromine atoms creates significant steric strain and alters the molecule's reactivity profile.[1][2]

From a safety perspective, this molecule presents a dual challenge:

-

Physicochemical: It requires higher activation energies (heat) to overcome steric hindrance in coupling reactions, increasing the risk of thermal runaway or vapor generation.[2]

-

Toxicological: As a halogenated diaryl ketone, it possesses high lipophilicity, facilitating dermal absorption and potential bioaccumulation.[2]

This guide moves beyond generic SDS advice to provide a field-tested protocol for safe handling, synthesis, and disposal.

Physicochemical Safety Profile

Understanding the physical state is the first line of defense.[2] 2,2'-Dibromobenzophenone is a solid at room temperature, but its behavior under reaction conditions dictates the engineering controls.[1][2]

| Property | Data / Characteristic | Operational Implication |

| Physical State | Crystalline Solid (White to Off-White) | Dust explosion hazard is low but possible; inhalation of particulates is the primary exposure route.[1][2] |

| Melting Point | ~172–175 °C (Isomer dependent) | Handling requires solids protocols.[2] If heating to melt for neat reactions, fume hood sash must be lowered due to vapor generation.[2] |

| Solubility | Soluble in DCM, Chloroform, Toluene; Insoluble in Water | Glove Permeation Risk: When dissolved in DCM/Chloroform, standard nitrile gloves offer <5 mins protection.[1] |

| Reactivity | Stable, but susceptible to radical formation under UV light. | Store in amber glass. Exclude light during storage to prevent degradation or premature photo-initiation.[2] |

Hazard Mechanistics & Toxicology (The "Why")

Standard H-codes (H315, H319, H411) describe what happens, but not why.[1][2]

-

Dermal Absorption & Irritation: The lipophilic benzophenone core allows the molecule to traverse the stratum corneum.[2] Once epidermal penetration occurs, the halogenated positions can act as weak alkylating agents or sensitizers, leading to contact dermatitis.[1]

-

Aquatic Persistence: The C-Br bond is relatively stable against hydrolysis.[2] If released into waterways, this compound partitions into sediment and adipose tissue of aquatic life (LogP > 4.0), necessitating strict "Zero Discharge" protocols.[1]

-

Thermal Decomposition: Upon heating >200°C (common in cyclization reactions), it may release Hydrogen Bromide (HBr) gas, a corrosive asphyxiant.[1][2]

Operational Protocols: A Self-Validating System

Phase A: Engineering Controls & PPE[1][3]

-

Ventilation: All operations involving the solid powder must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[2]

-

Glove Selection Logic:

Phase B: Reaction Setup (The High-Heat Risk)

Because 2,2'-dibromobenzophenone is often subjected to high temperatures (e.g., Pd-catalyzed coupling or radical cyclization), the setup must account for pressure and off-gassing.[1][2]

-

Inert Atmosphere: Always purge the reaction vessel with Argon or Nitrogen.[2] Oxygen can quench radical intermediates and lead to unpredictable exotherms.[2]

-

Pressure Relief: If heating above 100°C, use a reflux condenser fitted with a pressure-relief bubbler.[2] Never heat this compound in a closed system (sealed tube) without a blast shield.[2]

-

Scrubbing: If the reaction temperature exceeds 180°C, route the exhaust gas through a basic scrubber (NaOH solution) to neutralize potential HBr evolution.[2]

Phase C: Waste Management

-

Segregation: Do not mix with general organic waste.[2] Segregate into "Halogenated Organic Waste."

-

Quenching: Ensure no active metal catalysts (e.g., Lithium, Magnesium) remain in the mixture before bottling for disposal.[1]

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling 2,2'-Dibromobenzophenone, specifically highlighting the "Glove Break" decision point which is often overlooked.

Caption: Decision matrix for PPE selection and engineering controls based on physical state and thermal conditions.

Emergency Response Logic

In the event of a spill or exposure, immediate action is required.[3] The lipophilicity of the compound means water alone is often ineffective for skin decontamination.[2]

Caption: Emergency response workflow emphasizing emulsification for skin contact due to compound lipophilicity.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10449890, 2,2'-Dibromobenzophenone. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Bis(2-bromophenyl)methanone - Aquatic Toxicity and Classification.[2] Retrieved from [Link][1][2]

Sources

Strategic Sourcing and Quality Validation of 2,2'-Dibromobenzophenone

Topic: Commercial Suppliers of 2,2'-Dibromobenzophenone Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Chemical Profile

2,2'-Dibromobenzophenone (Bis(2-bromophenyl)methanone) is a critical diarylketone scaffold used primarily as an intermediate in the synthesis of pharmacologically active heterocycles, including xanthones, acridones, and complex photo-initiators.[1][2] Unlike its para-substituted isomers (4,4'), the ortho-substitution pattern of the 2,2' isomer introduces significant steric strain, influencing both its chemical reactivity and its availability in the commercial market.[1]

This guide provides a technical framework for sourcing, validating, and handling 2,2'-Dibromobenzophenone, ensuring downstream experimental integrity.

Chemical Identity

| Property | Specification |

| Chemical Name | 2,2'-Dibromobenzophenone |

| CAS Registry Number | 25187-01-3 (Primary) |

| Molecular Formula | C₁₃H₈Br₂O |

| Molecular Weight | 340.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80–84 °C (varies by polymorph/purity) |

| Solubility | Soluble in chloroform, DCM, toluene; Insoluble in water |

CRITICAL NOTE ON CAS NUMBERS: The user-supplied CAS 13040-88-5 does not correspond to 2,2'-Dibromobenzophenone in standard chemical registries (PubChem, CAS Common Chemistry).[1] The globally recognized CAS for 2,2'-Dibromobenzophenone is 25187-01-3 .[1] Researchers must verify the CAS on vendor Certificates of Analysis (CoA) to avoid purchasing the wrong isomer (e.g., 4,4'-Dibromobenzophenone, CAS 3988-03-2).[1]